molecular formula C8H14ClN B13459128 1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride

1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B13459128
M. Wt: 159.65 g/mol
InChI Key: VBGUWXAASZFBKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . This method provides a scalable approach to produce the compound in significant quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets in biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, mimicking the spatial arrangement of natural substrates or ligands. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to its ethenyl group, which provides additional sites for chemical modification and enhances its potential as a versatile scaffold in drug design. The presence of the nitrogen atom also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

1-ethenyl-2-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-8-5-7(6-8)3-4-9-8;/h2,7,9H,1,3-6H2;1H

InChI Key

VBGUWXAASZFBKJ-UHFFFAOYSA-N

Canonical SMILES

C=CC12CC(C1)CCN2.Cl

Origin of Product

United States

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